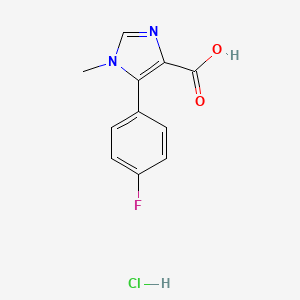
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride (5-FPMICA-HCl) is a derivative of imidazole, a heterocyclic aromatic organic compound with a five-membered ring structure. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, thromboxanes, and other bioactive lipids. It is commonly used in laboratory experiments to study the effects of COX inhibition on various biological processes.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been used in numerous scientific studies to investigate the effects of COX inhibition on various biological processes. For example, it has been used to study the effects of COX inhibition on inflammation, cell signaling, and tumor growth. It has also been used to study the effects of COX inhibition on the metabolism of arachidonic acid, a polyunsaturated fatty acid that is a precursor to many important bioactive lipids.
Wirkmechanismus
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a potent inhibitor of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins and other bioactive lipids. It binds to the active site of the enzyme and inhibits its activity. This results in a decrease in the production of prostaglandins and other lipids and a subsequent decrease in inflammation, cell signaling, and tumor growth.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, cell signaling, and tumor growth. It has also been shown to inhibit the biosynthesis of prostaglandins and other bioactive lipids. Additionally, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other bioactive lipids.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is a potent inhibitor of COX enzymes, which allows researchers to study the effects of COX inhibition on various biological processes. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations.
However, there are also some limitations to the use of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride in laboratory experiments. It is a relatively new compound and its effects on various biological processes are not fully understood. Additionally, it is not approved for use in humans and may have adverse effects when used in high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride. These include further research into its mechanism of action, its effects on various biological processes, and its potential therapeutic applications. Additionally, further research into its safety and efficacy in humans is needed. Finally, more research is needed to determine its potential uses in industrial applications.
Synthesemethoden
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride can be synthesized via a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 1-methyl-1H-imidazole-4-carboxylic acid in the presence of anhydrous sodium carbonate and a catalytic amount of N-methylmorpholine. The reaction yields 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. The second step involves the reaction of the acid with hydrochloric acid to yield 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-methylimidazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2.ClH/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPDQYILCPMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=C(C=C2)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
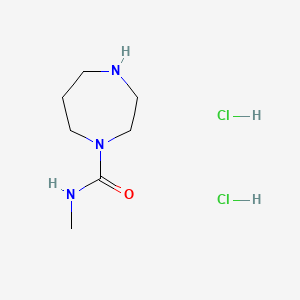
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

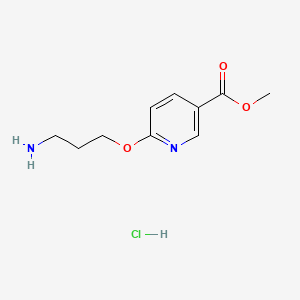
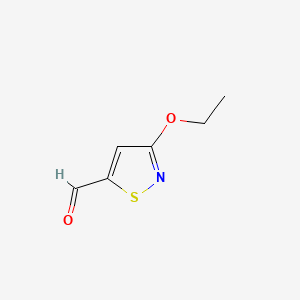
![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)
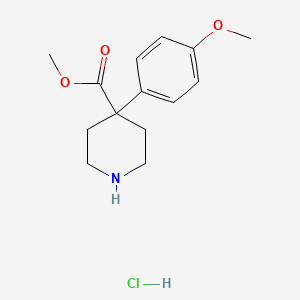
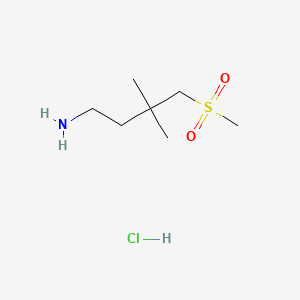
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)

![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
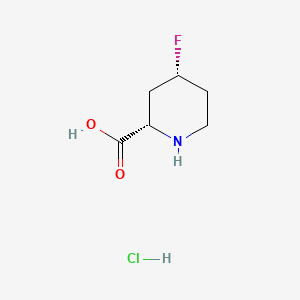
![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)